(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate
CAS No.:
Cat. No.: VC16509880
Molecular Formula: C17H24O6
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24O6 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | (8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
| Standard InChI | InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3 |
| Standard InChI Key | TVXMVPIXPQJTJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Chamissonolide has the molecular formula C₁₇H₂₄O₆ and a molecular weight of 324.4 g/mol . Its IUPAC name reflects its intricate stereochemistry: [(3aR,5R,5aS,6S,8R,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate . The compound’s azuleno[6,5-b]furan core contains eight stereocenters, conferring significant conformational rigidity (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄O₆ | |
| Molecular Weight | 324.4 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Lipophilic (soluble in DMSO) | |
| Optical Rotation | [α]D²⁵ = +23.6° (c 0.1, CHCl₃) |
Spectroscopic Characterization
-
NMR: The ¹H NMR spectrum reveals signals for the methylidene group (δ 5.32 ppm, singlet), acetate methyl (δ 2.11 ppm), and hydroxyl protons (δ 2.50–3.10 ppm).
-
MS: High-resolution ESI-MS shows a molecular ion peak at m/z 325.1648 [M+H]⁺, consistent with the molecular formula .
Biosynthesis and Natural Occurrence
Chamissonolide is biosynthesized in Arnica species via the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization to form the azulene-furan scaffold. Key enzymatic steps include:
-
Cyclization: Catalyzed by sesquiterpene synthases to form the azuleno[6,5-b]furan backbone.
-
Oxidation: Introduction of hydroxyl and ketone groups by cytochrome P450 enzymes.
-
Acetylation: Transfer of an acetyl group to the C-6 position by acyltransferases .
Natural Distribution:
Synthetic Approaches and Modifications
Total Synthesis
No total synthesis of chamissonolide has been reported, but related sesquiterpene lactones are synthesized via:
-
Ring-Closing Metathesis: To construct the furan ring.
-
Stereoselective Oxidation: Using Sharpless asymmetric dihydroxylation.
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis | Yield |
|---|---|---|
| Helenalin | Azulene precursor | 12% |
| 2α-Acetoxyhelenalin | Acetylation product | 35% |
| Dihydrohelenalin | Hydrogenated intermediate | 28% |
Semi-Synthetic Derivatives
-
4-O-Acetyl-6-desoxychamissonolide: A derivative with enhanced lipophilicity and anti-inflammatory activity.
-
6-Dehydroxy Analog: Lacks the C-6 hydroxyl group, reducing cytotoxicity.
Biological Activities and Mechanisms
Anti-Inflammatory Effects
Chamissonolide inhibits NF-κB signaling by alkylating the p65 subunit at Cys-38, suppressing TNF-α and IL-6 production (IC₅₀ = 1.8 μM) . In murine models, it reduces carrageenan-induced paw edema by 62% at 10 mg/kg .
Antimicrobial Properties
The compound exhibits broad-spectrum activity against:
-
Gram-positive Bacteria: Staphylococcus aureus (MIC = 8 μg/mL).
-
Fungi: Candida albicans (MIC = 16 μg/mL).
Mechanism: Disruption of microbial membrane integrity via lactone ring insertion.
Cytotoxic Activity
Chamissonolide induces apoptosis in HeLa cells through ROS-mediated mitochondrial dysfunction (EC₅₀ = 5.2 μM).
Applications and Comparative Analysis
| Compound | Bioactivity (IC₅₀) | Structural Feature |
|---|---|---|
| Chamissonolide | NF-κB inhibition: 1.8 μM | C-6 acetate, 8,9-diol |
| Helenalin | NF-κB inhibition: 3.2 μM | C-6 hydroxyl, α-methylene |
| 4-O-Acetyl-6-desoxychamissonolide | Anti-inflammatory: 2.1 μM | C-4 acetate, C-6 deoxygenated |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume